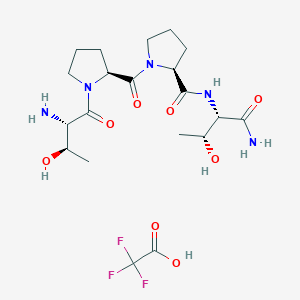

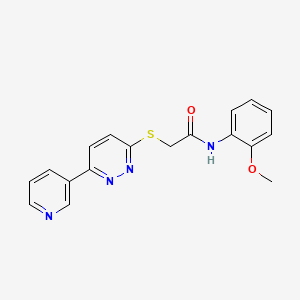

![molecular formula C20H18FN3O2S B2611589 N-[2-(4-氟苯基)-5-氧代-4,6-二氢噻吩并[3,4-c]吡唑-3-基]-3,4-二甲基苯甲酰胺 CAS No. 1007550-69-7](/img/structure/B2611589.png)

N-[2-(4-氟苯基)-5-氧代-4,6-二氢噻吩并[3,4-c]吡唑-3-基]-3,4-二甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a rational approach was adopted for the synthesis of 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones using conventional heating as well as microwave irradiation techniques . Another study reported the synthesis of pyrazolines according to published procedures in the literature .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the synthesis of 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones involved a series of reactions . Another study reported the synthesis of pyrazolines via a reaction involving a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride .科学研究应用

合成和抗炎应用

Sunder 和 Maleraju (2013) 的一项研究详细介绍了具有相似结构基序的新型化合物的合成,重点关注它们的抗炎特性。这些化合物是通过使吡唑与各种取代基反应合成的,在生物测定中显示出显着的抗炎活性。合成方法和生物学测试强调了此类化合物在开发新的抗炎剂方面的潜力 Sunder & Maleraju, 2013.

抗菌和抗真菌功效

Desai 等人。(2013) 探索了氟苯甲酰胺的合成,包括噻唑和噻唑烷衍生物,展示了有希望的抗菌类似物。这些化合物,特别是苯甲酰基第 4 位具有氟原子的化合物,对一系列细菌和真菌菌株表现出增强的抗菌活性,表明它们在抗菌治疗中的潜力 Desai, Rajpara, & Joshi, 2013.

抗癌特性

Hammam 等人。(2005) 的一项研究调查了氟取代的苯并[b]吡喃化合物的抗肺癌活性。合成的化合物在低浓度下对肺癌细胞系表现出显着的抗癌活性,表明它们在肺癌治疗中的潜在用途 Hammam, El-Salam, Mohamed, & Hafez, 2005.

镇痛和抗血小板聚集活性

Menozzi 等人。(1992) 合成了一系列 4H-噻吩并[3,4-c]吡唑衍生物,它们在各种动物模型中表现出显着的镇痛、抗炎、解热和抗血小板聚集活性。这突出了此类衍生物在超出其核心结构成分的治疗应用中的多方面潜力 Menozzi, Mosti, Schenone, D'Amico, Filippelli, & Rossi, 1992.

作用机制

Target of Action

Similar compounds have been found to inhibit histone deacetylase 3 (hdac3) with an ic50 value of 80 nm .

Mode of Action

Based on its potential inhibition of hdac3 , it can be inferred that it might interact with this enzyme, leading to changes in gene expression and cellular function.

Biochemical Pathways

Hdac3, a potential target of this compound, is known to play a crucial role in various cellular processes, including cell cycle progression, apoptosis, and differentiation . Therefore, the inhibition of HDAC3 could potentially affect these pathways.

Result of Action

Based on its potential inhibition of hdac3 , it can be inferred that it might lead to changes in gene expression and cellular function.

属性

IUPAC Name |

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2S/c1-12-3-4-14(9-13(12)2)20(25)22-19-17-10-27(26)11-18(17)23-24(19)16-7-5-15(21)6-8-16/h3-9H,10-11H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMPQZDBKSOXPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~,N~2~-bis[(3-chlorophenyl)methylene]-1,2-ethanediamine](/img/structure/B2611507.png)

![1,7-dimethyl-3-(4-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2611510.png)

![N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]prop-2-enamide](/img/structure/B2611511.png)

![2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid](/img/structure/B2611512.png)

![N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide](/img/structure/B2611516.png)

![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2611518.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2611520.png)

![benzyl 2-(1,7-dimethyl-2,4-dioxo-9-phenethyl-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2611527.png)

![2-({1-[4-(tert-butyl)phenyl]-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl}sulfanyl)acetamide](/img/structure/B2611528.png)